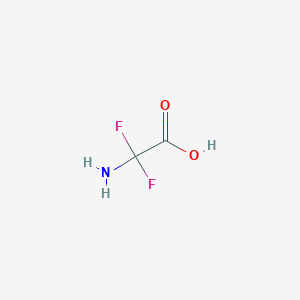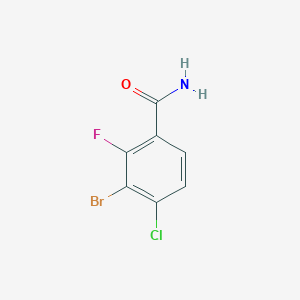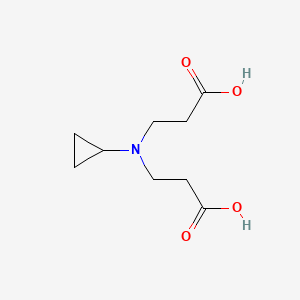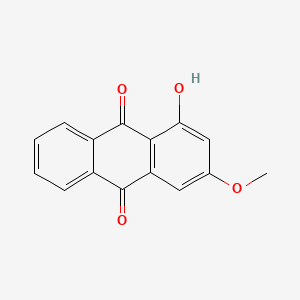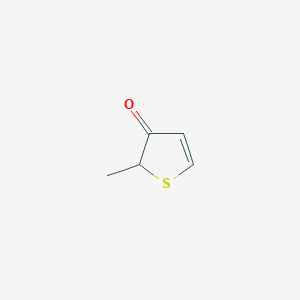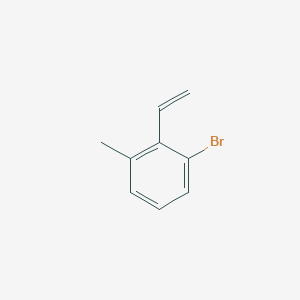
1-Bromo-3-methyl-2-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-methyl-2-vinylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, a methyl group, and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-2-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methyl-2-vinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Substitution: Products like 1-methoxy-3-methyl-2-vinylbenzene.
Oxidation: Products like 3-methyl-2-vinylbenzoic acid.
Addition: Products like 1-bromo-3-methyl-2-ethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-methyl-2-vinylbenzene exerts its effects involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The vinyl group can participate in various addition reactions, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
- 1-Bromo-2-methyl-3-vinylbenzene
- 1-Bromo-4-methyl-2-vinylbenzene
- 1-Chloro-3-methyl-2-vinylbenzene
Uniqueness: 1-Bromo-3-methyl-2-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a vinyl group on the benzene ring provides a versatile platform for various chemical transformations .
Propiedades
Fórmula molecular |
C9H9Br |
|---|---|
Peso molecular |
197.07 g/mol |
Nombre IUPAC |
1-bromo-2-ethenyl-3-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-3-8-7(2)5-4-6-9(8)10/h3-6H,1H2,2H3 |
Clave InChI |
BCGOSKBSBMBNEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Br)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


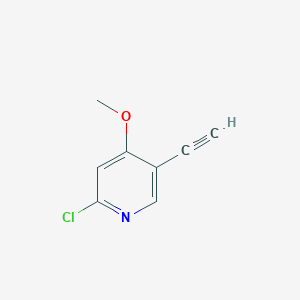
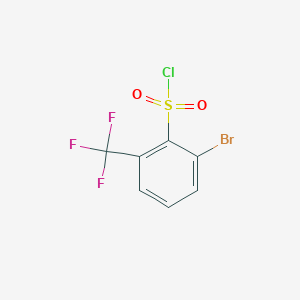
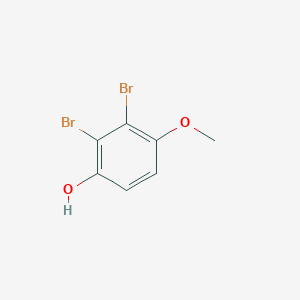
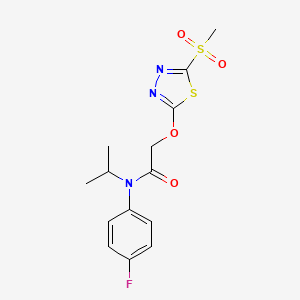
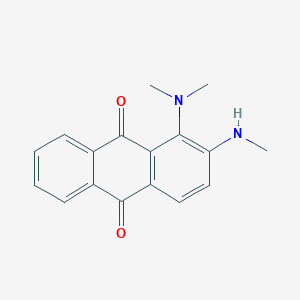
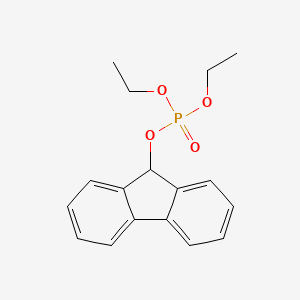
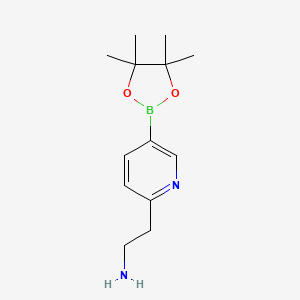
![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
